1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane
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Description
Bicyclo[1.1.1]pentane (BCP) is a small, three-dimensional, strained ring structure . BCPs have found increased use as a bioisostere in the pharmaceutical industry . They are potential isosteric replacements for arenes and/or alkyl groups within drug candidates .
Synthesis Analysis
The synthesis of BCP-containing compounds has been a significant challenge from a synthetic point of view . A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can directly be derivatized into various BCP species . This was realized in throughputs up to 8.5 mmol h−1 providing an attractive and straightforward access to gram quantities of selected BCP building blocks .Molecular Structure Analysis
The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups and mono-substituted/1,4-disubstituted arenes . The appeal of the abiotic BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .Chemical Reactions Analysis
The key steps in the synthesis of BCP-containing synthetic lipoxin A4 mimetics (BCP-sLXms) were a Suzuki coupling, an asymmetric ketone reduction, and a triethylborane-initiated radical bicyclopentylation .Physical And Chemical Properties Analysis
BCP replacement as a bioisostere in drug molecules has an influence on their permeability, aqueous solubility, and in vitro metabolic stability .Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClI/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPNKULKRHWQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane |
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